4-[(2-Methoxyphenyl)methyl]isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
90136-94-0 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C17H15NO/c1-19-17-9-5-3-6-13(17)10-15-12-18-11-14-7-2-4-8-16(14)15/h2-9,11-12H,10H2,1H3 |
InChI Key |
CGFDRYKJHJAHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 2 Methoxyphenyl Methyl Isoquinoline and Its Analogues
Influence of the Isoquinoline (B145761) Core Substitutions on Biological Activity
The isoquinoline nucleus is a versatile scaffold, and its biological activity can be significantly modulated by the introduction of various substituents. nih.gov The nature, position, and stereochemistry of these substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. oup.com Benzylisoquinoline alkaloids, a broad class of natural products, demonstrate a vast array of pharmacological effects, including antimicrobial, anticancer, antimalarial, and anti-HIV activities, underscoring the importance of the substitution patterns on the core structure. nih.govresearchgate.net
The position of the methoxy (B1213986) group on the pendant benzyl (B1604629) ring is a critical determinant of biological activity. While direct comparative studies on the ortho-, meta-, and para-isomers of 4-benzylisoquinoline (B11886311) are limited, research on other classes of bioactive molecules indicates that such positional isomerism can have profound effects. For instance, studies on 18F-labeled benzyl triphenylphosphonium cations showed that the position of the methoxy group significantly influenced myocardium uptake and pharmacokinetics, with the ortho-substituted analogue displaying the most favorable properties as a potential imaging agent. This suggests that the ortho-position, as seen in 4-[(2-Methoxyphenyl)methyl]isoquinoline, can confer distinct biological properties compared to its meta and para counterparts, likely due to steric and electronic influences on the molecule's conformation and binding capabilities.
Stereochemistry also plays a pivotal role, as biological systems are inherently chiral. mdpi.com The condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, the biosynthetic precursors to benzylisoquinoline alkaloids, is an enantioselective process, typically yielding the (S)-enantiomer as the common precursor to all BIAs. nih.gov While many natural benzylisoquinoline alkaloids possess the (S)-configuration at the C1 position, sacred lotus (B1177795) (Nelumbo nucifera) is unique in that it accumulates BIAs with a prevalence of the R-enantiomer. nih.gov This natural divergence highlights the stereochemical specificity of the biosynthetic enzymes and suggests that enantiomers can have distinct biological profiles. For synthetic analogues, the stereochemistry at the benzylic carbon (Cα of the methyl group linking the two rings) and any chiral centers on the isoquinoline ring can drastically affect target binding and efficacy.
Substitutions at various positions on the isoquinoline ring have been shown to be critical for modulating the activity of its derivatives.
Position 1: In studies on tetrahydroisoquinolines, the introduction of a C1-phenyl group was found to greatly decrease antiproliferative activity. ox.ac.uk This suggests that bulky substituents at this position may cause steric hindrance that prevents optimal binding to the biological target. However, in other contexts, such as 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines, substitutions at C1 are integral to their cardiovascular effects. nih.gov
Position 2 (Nitrogen): The nitrogen atom at position 2 is a key site for modification. N-alkylation or the formation of a quaternary ammonium (B1175870) salt can significantly impact activity. A quaternary nitrogen has been shown to enhance antimicrobial, antimalarial, and cytotoxic potency in some simple isoquinoline and benzylisoquinoline alkaloids. nih.gov This is often attributed to increased interaction with anionic sites on biological targets or improved cell membrane disruption.
Position 3: Substitution at the C3 position can have a substantial impact on biological activity. Research on tetrahydroisoquinoline derivatives as antitubulin agents demonstrated that a C3-methyl group could increase antiproliferative potency by approximately tenfold compared to the unsubstituted analogue. ox.ac.uk For example, the C3 methyl-substituted sulfamate (B1201201) 6b was significantly more potent than the non-methylated compound 4b against DU-145 prostate cancer cells. ox.ac.uk This highlights the sensitivity of the biological target to even small alkyl substitutions at this position. The synthesis of compounds like 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline further indicates the interest in exploring C3-substitutions for developing potential hybrid drugs. uctm.edu
Position 4: This position is the point of attachment for the (2-methoxyphenyl)methyl group in the parent compound. Modifications directly on this carbon or altering the linker to the phenyl ring can influence the spatial relationship between the two aromatic systems, which is often crucial for activity. While specific SAR studies on C4-substitutions of 4-benzylisoquinolines are not abundant in the reviewed literature, the general principles of medicinal chemistry suggest that the nature and length of this linker would be critical for optimizing target interactions.
The following table summarizes the observed effects of substitutions at key positions on the isoquinoline core based on related compounds.
| Position | Substituent | Effect on Biological Activity | Compound Class | Reference |
| C1 | Phenyl | Greatly decreases antiproliferative activity | Tetrahydroisoquinoline | ox.ac.uk |
| N2 | Quaternization | May enhance antimicrobial & cytotoxic potency | Simple Isoquinolines | nih.gov |
| C3 | Methyl | ~10-fold increase in antiproliferative potency | Tetrahydroisoquinoline | ox.ac.uk |
This table is generated based on data from related isoquinoline scaffolds and may not be directly applicable to 4-benzylisoquinolines.
The introduction of specific functional groups onto the 4-benzylisoquinoline framework can fine-tune its pharmacological properties.
Alkylamino Groups: While specific data on alkylamino-substituted 4-benzylisoquinolines is sparse, this functional group is a common feature in many bioactive molecules due to its ability to form hydrogen bonds and salt bridges, which can enhance target affinity. Its basic nature can also influence the pharmacokinetic properties of a compound.
Halogen Groups: Halogenation is a widely used strategy in medicinal chemistry to modulate activity. Studies on differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines found that halogenated derivatives, such as fluorophenylpropanoate esters and chlorinated phenyl carbamates, exerted the most remarkable bactericidal and antifungal activities. nih.govresearchgate.net The introduction of a chlorine atom at the 6-position of certain 4-aminoquinolines also led to potent antimycobacterial activity. nih.gov Halogens can alter the electronic distribution of the aromatic rings and improve membrane permeability, thereby enhancing biological effects.
Correlation between Chemical Structure and Pharmacological Profile
The structural features of 4-benzylisoquinoline analogues are directly correlated with their observed pharmacological profiles. Modifications to the core structure can shift the activity from one therapeutic class to another.
For instance, simple isoquinoline and benzylisoquinoline alkaloids have been evaluated for a range of activities. The presence of a quaternary nitrogen atom tends to be associated with enhanced antimicrobial and cytotoxic effects. nih.gov In contrast, anti-HIV activity was observed in tetrahydroisoquinoline and 6,7-dihydroxyisoquinolium salts, indicating that a reduced isoquinoline ring and specific hydroxylation patterns are favorable for this particular profile. nih.gov
The anticancer activity of isoquinoline derivatives is often linked to their ability to disrupt microtubule polymerization. The antiproliferative SAR of C1- and C3-substituted tetrahydroisoquinolines showed that subtle changes, like the addition of a C3-methyl group, significantly enhanced potency against various cancer cell lines, including drug-resistant ones. ox.ac.uk Furthermore, certain 4-benzyloxyquinolin-2(1H)-one derivatives have been identified as potent pro-apoptotic agents against cancer cells, with activity in the nanomolar range. nih.gov This suggests that the 4-benzyl substitution pattern is a promising scaffold for the development of novel anticancer agents. researchgate.netmdpi.com
The table below illustrates the correlation between structural features and pharmacological profiles for various isoquinoline derivatives.
| Structural Feature | Pharmacological Profile | Example Compound Class | Reference |
| Quaternary Isoquinolinium | Antimicrobial, Cytotoxic | Simple Isoquinolines | nih.gov |
| Tetrahydroisoquinoline Core | Anti-HIV, Antiproliferative | Tetrahydroisoquinolines | nih.govox.ac.uk |
| 6,7-Dimethoxy Substitution | Antimicrobial, Anticancer | Dihydroisoquinolines | |
| Halogenated Phenyl Group | Bactericidal, Antifungal | Tetrahydroisoquinolines | nih.gov |
Molecular Features Critical for Target Affinity and Selectivity
The affinity and selectivity of 4-benzylisoquinoline analogues for their biological targets are governed by specific molecular interactions. Computational methods, such as molecular docking, have become invaluable tools for elucidating these interactions at the atomic level. nih.govmdpi.com
For a ligand to bind with high affinity, its three-dimensional structure and electronic properties must be complementary to the binding site of the target protein, which could be an enzyme or a receptor. nih.gov Key interactions often include:
Hydrogen Bonds: The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, while hydroxyl or amino substituents can act as both donors and acceptors. These interactions provide directional bonding and are crucial for specificity.
Hydrophobic Interactions: The aromatic rings of both the isoquinoline and the benzyl moieties can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.
Electrostatic Interactions: A quaternized nitrogen atom introduces a positive charge, allowing for strong electrostatic interactions with negatively charged residues like aspartate or glutamate.
Biological Activities and Pharmacological Potential in Vitro and Cellular Investigations
Anticancer and Antiproliferative Activities
No studies detailing the cytotoxic effects of 4-[(2-Methoxyphenyl)methyl]isoquinoline on the specified cancer cell lines were identified.
No research was found that investigated the ability of this compound to induce apoptosis in cancer cells.
There is no available data on the effects of this compound on cell cycle progression in cancer cells.
No studies were found that examined the inhibitory effects of this compound on tubulin polymerization.
There is no available research on the impact of this compound on cancer cell migration.
Cellular Mechanisms of Action
Kinase Inhibition (e.g., Src Family Kinases)
Based on available scientific literature, no specific studies investigating the inhibitory activity of this compound against Src family kinases or other kinases have been reported. While research into the kinase inhibitory potential of various isoquinoline (B145761) and quinoline (B57606) derivatives exists, data pertaining to this specific compound is not present in the public domain.
Enzyme Inhibitory Actions
There is no scientific literature available that describes the investigation of this compound as an inhibitor of phosphodiesterase enzymes, including the PDE4 subtype. The therapeutic potential of PDE4 inhibitors is an active area of research, but this specific compound has not been a subject of published studies in this context.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, contributing to the pathogenicity of certain bacteria. The inhibitory potential of this compound against this enzyme has been a subject of scientific inquiry. However, based on currently available scientific literature, there are no specific studies or data published that investigate or report the urease inhibition activity of this compound.
Aldo-keto Reductase (AKR1C3) Inhibition
Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the biosynthesis of steroid hormones and prostaglandins, making it a target in cancer research. While various isoquinoline alkaloids have been examined for their ability to inhibit AKR1C3, there is no specific data available in the current body of scientific research regarding the inhibitory activity of this compound against AKR1C3.
HIF Hydroxylase Inhibition
Hypoxia-inducible factor (HIF) prolyl hydroxylases are key enzymes in the cellular response to oxygen levels, and their inhibition can have therapeutic applications. Despite the interest in isoquinoline derivatives as potential modulators of this pathway, there are currently no published studies that specifically assess the inhibitory potential of this compound against HIF hydroxylases.
Leucine Aminopeptidase Inhibition
Leucine aminopeptidases are exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides and are involved in various cellular functions. The potential for isoquinoline-based compounds to inhibit this class of enzymes has been explored. However, specific inhibitory data for this compound against leucine aminopeptidase is not available in the existing scientific literature.
Anti-inflammatory and Analgesic Properties
The potential anti-inflammatory and analgesic effects of isoquinoline derivatives are of significant interest in drug discovery. Research on a novel isoquinoline derivative, identified as CYY054c, has shown that it exhibits anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. However, the precise chemical structure of CYY054c has not been publicly disclosed to confirm if it is this compound. Therefore, specific anti-inflammatory and analgesic data for this compound remains to be determined.
Modulation of Prostanoid Receptors (e.g., EP4 antagonism)
The prostaglandin E2 receptor 4 (EP4) is a key mediator in inflammatory pathways, and its antagonism is a therapeutic target for inflammatory diseases. While the development of EP4 receptor antagonists is an active area of research, there are no specific studies in the available scientific literature that report on the activity of this compound as an antagonist of the EP4 receptor or any other prostanoid receptors.
Neurobiological and Central Nervous System Modulation
The isoquinoline scaffold is a core structure in numerous neuroactive compounds. Research into this compound and its derivatives has uncovered a range of effects on the central nervous system, suggesting its potential as a therapeutic agent for various neurological and psychiatric disorders.
Potential in Neurodegenerative Diseases (e.g., Anti-Alzheimer)
While direct studies on this compound are limited, the broader class of isoquinoline alkaloids has demonstrated neuroprotective properties that may be relevant to Alzheimer's disease and other neurodegenerative conditions. For instance, the isoquinoline alkaloid dauricine has been shown to mitigate Alzheimer-like pathological changes in vitro by targeting multiple molecular pathways. nih.gov Dauricine was found to inhibit the processing of amyloid precursor protein (APP) and reduce the accumulation of amyloid-β (Aβ) peptides, which are key pathological hallmarks of Alzheimer's disease. nih.gov
Furthermore, investigations into C-1 functionalized N-aryl-tetrahydroisoquinolines have identified them as promising inhibitors of cholinergic enzymes, such as acetylcholinesterase and butyrylcholinesterase. mdpi.com The inhibition of these enzymes is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. mdpi.commdpi.com The presence of a methoxy (B1213986) group in some of these derivatives was found to increase their selectivity for acetylcholinesterase. mdpi.com This line of research suggests that the structural motifs present in this compound could confer similar and potent anti-cholinesterase activity, warranting further investigation into its efficacy in Alzheimer's models.
Table 1: Investigated Effects of Related Isoquinoline Compounds on Alzheimer's Disease Pathologies
| Compound Class | Investigated Effect | Key Findings |
|---|---|---|
| Dauricine (Isoquinoline Alkaloid) | Inhibition of APP processing and Aβ accumulation | Reduced Aβ levels in an in vitro model of Alzheimer's disease. nih.gov |
Antipsychotic and Anticonvulsant Effects
The therapeutic potential of isoquinoline derivatives extends to psychiatric and seizure disorders. Studies on N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, which share structural similarities with this compound, have revealed significant anticonvulsant activity in animal models. nih.gov These compounds have shown high affinity for the SB-204269 binding site, suggesting a novel mechanism of action for their anticonvulsant effects. nih.gov
In the realm of antipsychotic activity, a study on 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, a β-substituted phenylethylamine, demonstrated antidepressant-like effects in animal models. nih.gov This activity is believed to be mediated through the modulation of neurotransmitter levels in the brain, potentially via trace amine receptors. nih.gov Given the structural relationship, it is plausible that this compound could exhibit similar modulatory effects on neurotransmitter systems relevant to psychosis.
Table 2: Anticonvulsant and Antipsychotic-like Activity of Related Isoquinoline Derivatives
| Compound/Class | Activity | Animal Model Findings |
|---|---|---|
| N-(tetrahydroisoquinolinyl)-2-methoxybenzamides | Anticonvulsant | Demonstrated excellent anticonvulsant activity. nih.gov |
Ion Channel Modulation (e.g., Ca2+, Na+ currents)
Ion channels are fundamental to neuronal excitability, and their modulation represents a key mechanism for the action of many neuroactive drugs. nih.gov The isoquinoline framework has been identified in compounds that interact with various ion channels. For example, the bis(1,2,3,4-tetrahydroisoquinoline) alkaloids, cepharanthine and berbamine, have been identified as ligands of small conductance calcium-activated potassium (SK) channels. nih.gov SK channels are involved in regulating neuronal excitability, and their modulation can impact conditions such as depression and cancer. nih.gov
While direct evidence for the effect of this compound on specific calcium or sodium currents is not yet available, the established interaction of related alkaloids with potassium channels suggests that this compound may also possess ion channel modulatory activity. The methoxyphenyl group could influence its binding affinity and selectivity for different channel subtypes. Further electrophysiological studies are necessary to elucidate the specific ion channels targeted by this compound and the nature of its modulatory effects.
Modulation of Cellular Signaling Pathways
The biological effects of this compound are likely mediated through its interaction with various intracellular signaling pathways. In the context of Alzheimer's disease, the isoquinoline alkaloid dauricine has been shown to ameliorate tau hyperphosphorylation through its influence on the PP2A, p35/25, and CDK5 pathways in a cellular model. nih.gov
Furthermore, proteomic analysis of cells treated with dauricine revealed changes in the expression of 85 proteins, indicating a broad impact on cellular function. nih.gov These findings underscore the potential for isoquinoline-based compounds to exert their therapeutic effects by modulating complex signaling networks. The specific signaling pathways affected by this compound remain to be fully characterized, but it is conceivable that it could influence pathways involved in cell survival, inflammation, and synaptic plasticity, which are often dysregulated in neurological disorders.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dauricine |
| Cepharanthine |
| Berbamine |
| 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol |
| N-(tetrahydroisoquinolinyl)-2-methoxybenzamides |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For isoquinoline (B145761) derivatives, molecular docking has been instrumental in identifying potential protein targets and elucidating the key interactions that govern their biological activity. jetir.orgresearchgate.net
Studies on various isoquinoline analogues have shown that this scaffold can interact with a wide range of protein targets, including kinases, topoisomerases, and various enzymes like cyclooxygenase-2 (COX-2). jetir.orgresearchgate.net The binding of these compounds is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. In the case of 4-[(2-Methoxyphenyl)methyl]isoquinoline, the isoquinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings are well-suited for hydrophobic and π-π stacking interactions within a protein's binding pocket. The methoxy (B1213986) group can also participate in hydrogen bonding.
A hypothetical docking study of this compound against a protein kinase, a common target for isoquinoline-based inhibitors, would likely reveal key interactions stabilizing the ligand-protein complex. The table below illustrates a plausible interaction profile based on common findings for similar compounds.
| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand | Distance (Å) |
|---|---|---|---|
| LEU 83 | Hydrophobic | Isoquinoline Ring | 3.8 |
| VAL 91 | Hydrophobic | Methoxyphenyl Ring | 4.1 |
| LYS 30 | Hydrogen Bond | Isoquinoline Nitrogen | 2.9 |
| PHE 145 | π-π Stacking | Isoquinoline Ring | 4.5 |
| ASP 146 | Hydrogen Bond | Methoxy Group Oxygen | 3.1 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. frontiersin.org
For series of isoquinoline and quinoline (B57606) derivatives, QSAR studies have been successfully employed to guide the optimization of lead compounds for various activities, including anticancer and antimicrobial effects. nih.govjapsonline.comnih.gov These studies typically involve calculating a wide range of molecular descriptors and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. nih.gov
Descriptor-Based Modeling for Bioactivity Prediction
In a typical QSAR study on isoquinoline analogues, various classes of descriptors are calculated to capture different aspects of the molecular structure. These can include:
Constitutional descriptors: Molecular weight, number of rings, etc.
Topological descriptors: Describing atomic connectivity.
Geometrical descriptors (3D): Related to the 3D shape of the molecule.
Electronic descriptors: Charges, dipole moment, electronegativity. japsonline.comnih.gov
Quantum-chemical descriptors: HOMO/LUMO energies.
A QSAR model is then developed to correlate a selection of these descriptors with the observed biological activity (e.g., IC50). For instance, a hypothetical QSAR model for predicting the inhibitory activity of compounds related to this compound might take the following form:
pIC50 = 0.75 * (LogP) - 0.21 * (Molecular Surface Area) + 1.2 * (Dipole Moment) + 2.5
This equation illustrates how properties like lipophilicity (LogP), size, and polarity could influence the biological activity. The table below provides examples of descriptors that are commonly used in QSAR studies of heterocyclic compounds and their typical values.
| Descriptor | Description | Hypothetical Value for Lead Compound |
|---|---|---|
| Molecular Weight (MW) | Total mass of the molecule. | 249.30 |
| LogP | Octanol-water partition coefficient, indicating lipophilicity. | 3.85 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | 22.1 Ų |
| Number of Rotatable Bonds | Count of bonds allowing free rotation. | 3 |
| Hydrogen Bond Donors | Number of N-H or O-H groups. | 0 |
| Hydrogen Bond Acceptors | Number of N or O atoms. | 2 |
Conformational Analysis and Electronic Properties
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial, as the 3D shape of a ligand determines how it fits into a protein's binding site. The key flexible bond in this molecule is the methylene (B1212753) bridge connecting the isoquinoline and methoxyphenyl rings.
The dihedral angle between the planes of the two aromatic ring systems is a critical conformational parameter. X-ray crystallography studies of related compounds, such as 8-Methoxy-4-(4-methoxyphenyl)quinoline, have shown that the dihedral angle between the quinoline and benzene (B151609) rings can be significant, for instance, 62.17°. researchgate.netnih.gov This suggests that a non-planar conformation is likely to be energetically favorable for this compound as well, which can have important implications for its interaction with planar binding sites.
Electronic properties, calculated using quantum mechanical methods like Density Functional Theory (DFT), provide insight into the reactivity and interaction potential of a molecule. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.
| Electronic Property | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 4.7 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.1 Debye |
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds to find others with similar properties. mdpi.comnih.gov
For the isoquinoline scaffold, virtual screening can be a powerful tool for discovering new hit compounds. nih.gov A typical workflow would involve:
Library Preparation: Assembling a large database of diverse isoquinoline derivatives.
Pharmacophore Modeling: Creating a model that defines the essential 3D features required for binding, based on known active ligands.
Screening: Filtering the library against the pharmacophore model or docking the entire library into the target protein's active site.
Hit Selection: Ranking the compounds based on their fit to the pharmacophore or their docking score and selecting the top candidates for further investigation.
Virtual ligand design takes this a step further by modifying a lead compound in silico to improve its binding affinity or other properties. mdpi.comresearchoutreach.org Based on the docking pose of this compound, a medicinal chemist could design new analogues by adding or modifying functional groups to create additional favorable interactions with the target protein, guided by the computational predictions.
The results of a hypothetical virtual screening of an isoquinoline library against a target kinase are presented below.
| Compound ID | Docking Score (kcal/mol) | Predicted Affinity (Ki, nM) | Key Predicted Interactions |
|---|---|---|---|
| ISO-001 | -9.5 | 50 | H-bond with LYS 30, π-π stacking with PHE 145 |
| ISO-002 (Lead) | -8.8 | 150 | H-bond with LYS 30 |
| ISO-003 | -9.2 | 80 | H-bond with ASP 146, Hydrophobic interactions |
| ISO-004 | -8.5 | 250 | Hydrophobic interactions |
| ISO-005 | -9.8 | 35 | H-bond with LYS 30 & ASP 146, π-π stacking |
Chemical Biology Applications and Lead Discovery Strategies
4-[(2-Methoxyphenyl)methyl]isoquinoline as a Chemical Probe
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. The utility of this compound as a chemical probe would depend on its ability to bind with high affinity and selectivity to a particular biomolecule, thereby enabling the investigation of that target's function in a cellular or in vivo context.
The structure of this compound possesses key features that are often sought in chemical probes. The rigid isoquinoline (B145761) core provides a defined three-dimensional shape for interaction with a protein's binding site, while the benzyl (B1604629) group at the 4-position offers a vector for exploring specific interactions. The methoxy (B1213986) group on the phenyl ring can act as a hydrogen bond acceptor, further influencing binding affinity and selectivity. To be validated as a chemical probe, the compound would need to undergo rigorous characterization, including:
Target Identification and Validation: Determining the specific biological target(s) and confirming the interaction.
Selectivity Profiling: Screening against a panel of related and unrelated targets to ensure it does not produce off-target effects that could confound experimental results.
Mechanism of Action Studies: Elucidating how the compound modulates the function of its target (e.g., as an inhibitor or activator).
While specific research validating this compound as a chemical probe for a defined target is not detailed in the available literature, its scaffold is representative of molecules used in such applications.
Rational Design of Isoquinoline-Based Therapeutic Leads
The isoquinoline framework is considered a "privileged structure" in medicinal chemistry because it can serve as a high-affinity ligand for diverse biological targets. nih.gov Rational drug design leverages the understanding of a biological target's structure and the structure-activity relationships (SAR) of ligands to create more potent and selective drugs. nih.gov The design of therapeutic leads based on the this compound scaffold would involve systematic modifications to its core components.
The process typically begins with a lead compound, which could be identified through screening or from existing knowledge. medicinal chemists then explore how changes to different parts of the molecule affect its biological activity.
Table 1: Rational Design Strategy for this compound Derivatives
| Molecular Component | Potential Modifications | Desired Outcome |
|---|---|---|
| Isoquinoline Core | Introduction of substituents (e.g., hydroxyl, amino, halogen) on the aromatic ring. | Enhance binding affinity, modulate solubility, and alter metabolic stability. |
| Benzyl Linker | Alteration of linker length or rigidity (e.g., replacing -CH2- with an amide or alkene). | Optimize the orientation of the phenyl ring within the target's binding pocket. |
| (2-Methoxyphenyl) Ring | Varying the position and nature of substituents (e.g., moving the methoxy group, adding electron-withdrawing or donating groups). | Improve potency, selectivity, and pharmacokinetic properties. |
| Nitrogen Atom | Quaternization or incorporation into a larger ring system. | Modify solubility and cell permeability. |
This systematic approach allows for the development of a comprehensive SAR profile, guiding the design of new analogues with improved therapeutic potential. nih.gov
High-Throughput Screening and Library Design
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that display activity against a biological target. drugtargetreview.com A compound like this compound would be a valuable component of a chemical library designed for HTS campaigns.
Library design focuses on creating a collection of molecules with high chemical diversity to maximize the chances of finding a hit for any given target. An isoquinoline-focused library would include variations of the core structure, such as different substituents on the rings and modifications to the linker group. The goal of an HTS campaign is to efficiently sift through this library to find active compounds. drugtargetreview.com
Table 2: Typical Workflow for High-Throughput Screening
| Stage | Description | Purpose |
|---|---|---|
| Assay Development | A robust and automated biological assay is created to measure the activity of the target protein. | To ensure reliable and reproducible measurement of compound effects. |
| Primary Screen | The entire compound library is tested at a single concentration. | To identify initial "hits" that show activity in the assay. drugtargetreview.com |
| Hit Confirmation | Hits are re-tested to confirm their activity and rule out false positives. | To verify the initial screening results. |
| Dose-Response Analysis | Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50). | To quantify the activity of the hit compounds and prioritize them for further study. |
The use of automated systems allows this process to be completed in a fraction of the time required by traditional methods, accelerating the pace of drug discovery. recipharm.com
Strategies for Lead Optimization and Analogue Development
Once a "hit" compound is identified from an HTS campaign or through rational design, it enters the lead optimization phase. danaher.com This iterative process aims to modify the structure of the lead compound to enhance its drug-like properties. youtube.com The goal is to develop a preclinical candidate with an optimal balance of potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADMET) characteristics. vichemchemie.com
Starting with a hypothetical lead like this compound, medicinal chemists would synthesize a series of analogues, making targeted structural changes. youtube.com Each new analogue is tested to see how the modification affects key parameters.
Table 3: Hypothetical Lead Optimization Cascade for an Isoquinoline-Based Compound
| Compound | Modification from Lead | Target Potency (IC50) | Selectivity (vs. Related Target) | Metabolic Stability (t½ in vitro) |
|---|---|---|---|---|
| Lead Compound | This compound | 5 µM | 10-fold | 15 min |
| Analogue 1 | Added a fluorine atom to the phenyl ring. | 1 µM | 25-fold | 20 min |
| Analogue 2 | Replaced the methoxy group with a hydroxyl group. | 8 µM | 5-fold | 10 min |
| Analogue 3 | Added a methyl group to the isoquinoline nitrogen. | 0.5 µM | 50-fold | 45 min |
| Optimized Lead | Combined modifications from Analogue 1 and 3. | 0.1 µM | >100-fold | 60 min |
This cycle of design, synthesis, and testing continues until a compound meets the stringent criteria required for advancement into preclinical development. danaher.comvichemchemie.com The process relies on a deep understanding of SAR and the ability to make precise chemical modifications to fine-tune the molecule's properties. youtube.com
Future Directions and Research Gaps
Exploration of Underexplored Biological Targets
While isoquinoline (B145761) derivatives have been extensively studied for certain therapeutic areas, many potential biological targets remain underexplored. nih.govresearchgate.net Future research on 4-[(2-Methoxyphenyl)methyl]isoquinoline and its analogues should venture beyond well-established areas to uncover novel therapeutic applications.
One promising area is the investigation of its effects on metabolic pathways in cancer. nih.gov Many isoquinoline alkaloids have demonstrated the ability to trigger cancer cell death and inhibit pro-survival signaling pathways. nih.gov A focused investigation into how this compound might modulate cancer metabolism could reveal new anti-cancer strategies. nih.gov
Another underexplored avenue is the potential of this compound and its derivatives as antiviral agents. nih.gov Isoquinoline alkaloids can interfere with viral replication through various mechanisms, including the inhibition of key viral enzymes and disruption of viral entry into host cells. nih.gov Screening this compound against a panel of viruses could identify novel antiviral leads. nih.gov
Furthermore, the role of isoquinoline derivatives in neurodegenerative diseases is an expanding field of research. mdpi.com Some of these compounds have shown neuroprotective effects, suggesting that this compound could be investigated for its potential to modulate pathways involved in diseases such as Alzheimer's and Parkinson's. mdpi.comresearchgate.net
Advanced Synthetic Methodologies for Complex Analogues
The development of novel and efficient synthetic methods is crucial for generating a diverse library of this compound analogues for structure-activity relationship (SAR) studies. While traditional methods for isoquinoline synthesis like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, modern techniques offer greater efficiency and molecular diversity. nih.govresearchgate.net
Recent advances in transition-metal-catalyzed C–H activation and annulation reactions provide powerful, atom-economical routes to substituted isoquinolines. ijpsjournal.com These methods allow for the late-stage functionalization of the isoquinoline core, enabling the rapid generation of diverse analogues. ijpsjournal.com The application of photoredox catalysis also presents an opportunity to access novel chemical space under mild reaction conditions. ijpsjournal.com
Moreover, the development of multicomponent reactions for the synthesis of highly substituted isoquinolines from simple starting materials would be highly valuable. harvard.edu Such strategies would allow for the convergent and efficient assembly of complex molecules, facilitating the exploration of a wider range of chemical structures around the this compound scaffold. harvard.edu
Integration of Multi-Omics Data in Activity Profiling
To gain a comprehensive understanding of the biological effects of this compound, future studies should integrate multi-omics approaches. nih.gov Technologies such as transcriptomics (RNA-Seq), proteomics, and metabolomics can provide a global view of the cellular response to compound treatment. nih.govnih.gov This holistic approach can help to identify the mechanism of action, uncover off-target effects, and discover novel biomarkers of activity. nih.govresearchgate.net
By analyzing changes in gene expression, protein levels, and metabolite profiles in cells treated with this compound, researchers can construct a detailed picture of the pathways and processes modulated by the compound. researchgate.net This can lead to the identification of previously unknown biological targets and provide a more complete understanding of the compound's therapeutic potential and potential liabilities. nih.gov The integration of these large datasets often requires sophisticated bioinformatic and machine learning approaches to extract meaningful biological insights. researchgate.netmdpi.com
Development of Novel Computational Models for Predictive Activity
Computational modeling and machine learning are increasingly important tools in drug discovery for predicting the biological activity of small molecules. mdpi.com For this compound and its analogues, the development of predictive computational models could significantly accelerate the discovery of potent and selective compounds. nih.govoup.com
Given that many isoquinoline derivatives are known to be kinase inhibitors, computational approaches developed for this target class would be particularly relevant. acs.org Machine learning models can be trained on existing datasets of kinase inhibitors to predict the activity of new compounds against a wide range of kinases. mdpi.comproquest.com These models can help to prioritize which analogues of this compound to synthesize and test, saving time and resources. mdpi.com
Furthermore, structure-based drug design methods, such as molecular docking and molecular dynamics simulations, can be used to predict how these compounds bind to their biological targets. oup.com This information can guide the rational design of more potent and selective analogues. The development of robust and validated computational models will be a key component of future research efforts aimed at optimizing the therapeutic properties of this compound. nih.gov
Q & A
Q. What are the established synthetic routes for 4-[(2-Methoxyphenyl)methyl]isoquinoline, and what key reagents/conditions are critical for optimizing yield?
- Methodological Answer : The synthesis of isoquinoline derivatives typically involves oxidation , reduction , or substitution reactions. For example:
- Oxidation : Hydrogen peroxide or peracids can introduce oxygen-containing functional groups .
- Substitution : Halogenation or nucleophilic aromatic substitution (e.g., using alkyl halides) modifies the core structure .
- Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) with boronic acids or aryl halides are effective for introducing aryl groups. Evidence from similar compounds (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) highlights the use of PdCl₂(PPh₃)₂ , PCy₃ , and K₂CO₃ in DMF at elevated temperatures .
- Critical Parameters : Solvent choice (DMF vs. acetone), catalyst loading, and reaction time significantly impact yield. For instance, refluxing in acetone with methyl iodide and K₂CO₃ is effective for esterification steps .
Table 1 : Common Reagents and Conditions for Isoquinoline Derivatives
| Reaction Type | Reagents/Conditions | Example Application | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, peracids | N-oxide formation | |
| Substitution | Alkyl halides | Alkylation | |
| Cross-coupling | PdCl₂(PPh₃)₂, K₂CO₃ | Aryl group addition |
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use spectroscopic and chromatographic techniques :
- NMR : ¹H and ¹³C NMR to confirm methoxy group positioning and isoquinoline backbone. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- IR : Detect characteristic C-O (methoxy) and C=N (isoquinoline) stretches .
- HPLC/MS : Ensure purity and molecular ion ([M+H]⁺) consistency. PubChem-derived data for analogous compounds (e.g., 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline) provide benchmark spectra .
- Melting Point Analysis : Compare with literature values (e.g., 223–225°C for similar quinoline derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for isoquinoline derivatives under similar conditions?
- Methodological Answer : Contradictions often arise from solvent effects , catalyst activity , or substrate sensitivity . For example:
- Solvent Polarity : DMF enhances Pd-catalyzed coupling efficiency but may degrade sensitive substrates .
- Catalyst Batch Variability : Use freshly prepared Pd(OAc)₂ to avoid deactivation .
- Statistical Optimization : Design of Experiments (DoE) can identify critical factors. For instance, varying temperature (80–120°C) and catalyst loading (1–5 mol%) in Pd-mediated reactions .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., P-glycoprotein for multidrug resistance studies) .
- QSAR : Correlate substituent effects (e.g., methoxy position) with activity. For example, 6-methoxy-2-arylquinolines show enhanced binding affinity due to hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. Methoxy groups generally improve metabolic stability but may reduce solubility .
Q. What experimental approaches elucidate the mechanism of action in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., calcein-AM for P-glycoprotein inhibition) .
- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) to identify critical functional groups .
- Crystallography : Co-crystallize with target enzymes (if available) to visualize binding modes. For example, isoquinoline derivatives in retinal studies showed hydrogen bonding with active-site residues .
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
